Methyl 2-amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoate
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Overview
Description
Methyl 2-amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoate is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoate typically involves the protection of the amino group using a tert-butoxycarbonyl (Boc) group. One common method involves the reaction of the corresponding amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of automated peptide synthesizers and continuous flow reactors can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoate can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reagents like sodium borohydride in methanol to yield the corresponding alcohol.
Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Reduction: Sodium borohydride in methanol at low temperatures (e.g., -40°C).
Deprotection: Trifluoroacetic acid in dichloromethane at room temperature.
Major Products Formed
Reduction: The major product is the corresponding alcohol.
Deprotection: The major product is the free amine.
Scientific Research Applications
Methyl 2-amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein structure.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoate involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including peptide bond formation and enzyme catalysis.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-3-hydroxy-3-phenylpropanoate: Similar structure but with a hydroxy group instead of a Boc-protected amino group.
Methyl 2-amino-3-methylbutanoate: Lacks the Boc protecting group, making it more reactive in certain conditions.
Uniqueness
Methyl 2-amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoate is unique due to the presence of the Boc protecting group, which provides stability and selectivity in synthetic reactions. This makes it particularly valuable in peptide synthesis and other applications where selective protection of functional groups is required.
Properties
IUPAC Name |
methyl 2-amino-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4/c1-10(2,3)17-9(15)13-11(4,5)7(12)8(14)16-6/h7H,12H2,1-6H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWVEOUYCGZORL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C(C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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